REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH:6]([CH2:12][CH2:13][N:14]=[N+]=[N-])[CH2:7][CH2:8][N:9]=[N+]=[N-])=[N+]=[N-].[H][H]>C(O)C.[Pd]>[NH2:1][CH2:4][CH2:5][CH:6]([CH2:12][CH2:13][NH2:14])[CH2:7][CH2:8][NH2:9]
|
Name
|
Tris(2-azidoethyl)methane
|
Quantity
|
15.06 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC(CCN=[N+]=[N-])CCN=[N+]=[N-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
triazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
triamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated every 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to remove nitrogen
|
Type
|
CUSTOM
|
Details
|
evolved from the reaction
|
Type
|
DISTILLATION
|
Details
|
Caution: unreduced azide could explode on distillation
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(CCN)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |